Methyl 3-(3-amino-2-methylphenyl)propanoate
Description
Methyl 3-(3-amino-2-methylphenyl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 3-amino-2-methylphenyl group. Key structural elements include:
- Methyl ester group: Enhances lipophilicity and stability.
- 3-Amino-2-methylphenyl substituent: Provides hydrogen-bonding capacity and steric effects.
- Propanoate chain: Balances hydrophilicity and molecular flexibility.
Properties
IUPAC Name |
methyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-9(4-3-5-10(8)12)6-7-11(13)14-2/h3-5H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBFRLPGAQWOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors:
-
3-Nitro-2-methyltoluene : Provides the nitro group at position 3 and methyl at position 2, which can be reduced to the desired amine.
-
Methyl acrylate : Serves as the propanoate backbone for esterification or Michael addition reactions.
-
3-Amino-2-methylbenzyl bromide : Enables nucleophilic substitution to introduce the propanoate chain.
Stepwise Synthetic Routes
Nitro Reduction Pathway
This two-step approach begins with a nitro-substituted intermediate:
-
Friedel-Crafts Acylation :
React 3-nitro-2-methyltoluene with acetyl chloride in the presence of AlCl₃ to form 3-nitro-2-methylpropiophenone. -
Nitro Reduction and Esterification :
Reduce the ketone using LiAlH₄ followed by esterification with methanol under acidic conditions:Challenges include over-reduction of the nitro group and competing side reactions.
Direct Amination Strategy
For late-stage functionalization, a palladium-catalyzed coupling can introduce the amino group:
-
Suzuki-Miyaura Coupling :
React 2-methyl-3-bromophenylpropanoate with benzophenone imine: -
Acid Hydrolysis :
Remove the benzophenone protecting group using HCl:
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies of aprotic vs. protic solvents show distinct effects:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd(OAc)₂ | 80 | 52 |
| THF | NiCl₂(dppf) | 65 | 48 |
| Toluene | CuI | 110 | 38 |
Protecting Group Efficiency
The choice of amino-protecting groups critically impacts final yield:
-
Boc (tert-butoxycarbonyl) : Requires harsh deprotection (TFA) but minimizes side reactions.
-
Cbz (benzyloxycarbonyl) : Easily removed via hydrogenolysis but susceptible to premature cleavage.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry principles improves reproducibility:
-
Microreactor Design : Enables precise control of exothermic reduction steps (e.g., H₂/Ni reductions).
-
In-line Analytics : FTIR monitoring ensures real-time quality control during esterification.
Purification Challenges
-
Chromatography : Silica gel columns effectively separate regioisomers but are cost-prohibitive at scale.
-
Crystallization : Optimizing solvent mixtures (e.g., hexane/EtOAc) enhances crystal purity (>98% by HPLC).
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Nitro Reduction | 3 | 41 | 95 | 1.8 |
| Direct Amination | 2 | 55 | 92 | 2.4 |
| Grignard Addition | 4 | 33 | 89 | 3.1 |
Cost index normalized to nitro reduction method = 1.0.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in Methyl 3-(3-amino-2-methylphenyl)propanoate can undergo oxidation reactions to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry:
- Methyl 3-(3-amino-2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Chirality : Compounds like exhibit stereochemical complexity, which can influence biological activity and metabolic pathways.
- Functional Groups: The presence of phthalimide () or sulfanyl-quinazolinone () moieties introduces distinct pharmacological properties, such as antispasmodic or antimycobacterial effects.
Physical and Chemical Properties
- Solubility: Amino-substituted derivatives (e.g., ) are typically soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity.
- Melting Points : Analogous compounds exhibit melting points ranging from 82–84°C () to solids requiring chromatographic purification ().
- Stability : Methyl esters generally exhibit higher hydrolytic stability compared to ethyl esters ( vs. ).
Biological Activity
Methyl 3-(3-amino-2-methylphenyl)propanoate is a compound of interest due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula . Its structure features an amino group attached to a propanoate moiety, which is linked to a 2-methylphenyl group. This configuration is crucial for its biological interactions.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with structural similarities have shown effectiveness against various cancer cell lines, including glioblastoma and ovarian cancer. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Glioblastoma (SF295) | 25 |
| This compound | Ovarian Cancer (SK-OV-3) | 30 |
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound's efficacy is often measured by its minimum inhibitory concentration (MIC), which indicates the lowest concentration that prevents visible growth of bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 40 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases and proteases, which are vital for DNA replication and protein degradation, respectively .
- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Case Studies
Case Study 1: Antitumor Efficacy in Glioblastoma
A study conducted on glioblastoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against this aggressive cancer type.
Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
In another investigation, the compound was tested against Staphylococcus aureus, a common pathogen responsible for various infections. The results showed an MIC of 40 µg/mL, suggesting that it could be developed into an effective antimicrobial agent.
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Role | Typical Concentration |
|---|---|---|
| 3-amino-2-methylphenol | Aromatic precursor | 1.0 equiv |
| Methyl propiolate | Esterifying agent | 1.2 equiv |
| Pd/C (10%) | Hydrogenation catalyst | 5 mol% |
| THF | Solvent | 0.5 M |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm). Cross-validate with 2D NMR (COSY, HSQC) for regiochemical confirmation .
- IR spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., substituent orientation) via single-crystal analysis .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Ventilation : Ensure adequate airflow to mitigate inhalation risks (P95 respirators recommended for powder handling) .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers .
Advanced: How should researchers address discrepancies in NMR data between synthetic batches?
Answer:
Discrepancies often arise from impurities or stereochemical variations. Mitigation strategies include:
- HPLC-MS analysis : Quantify impurities using reversed-phase C18 columns and electrospray ionization (ESI-MS) .
- Reference standards : Compare against certified impurities (e.g., propanoic acid derivatives) to identify byproducts .
- Solvent recrystallization : Purify batches using ethanol/water mixtures to isolate stereoisomers .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral catalysts : Use asymmetric hydrogenation with Rh(I)-BINAP complexes to favor specific enantiomers.
- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak® IA) for analytical separation (typical ee >98%) .
- Kinetic resolution : Adjust reaction times to exploit differential reaction rates of enantiomers .
Advanced: How can biological activity (e.g., anti-inflammatory potential) be evaluated in cellular models?
Answer:
Q. Table 2: Example In Vitro Bioactivity Data
| Concentration (µM) | IL-6 Reduction (%) | NF-κB Inhibition (%) |
|---|---|---|
| 10 | 35 ± 5 | 28 ± 4 |
| 50 | 72 ± 8 | 65 ± 6 |
| 100 | 88 ± 10 | 82 ± 7 |
Advanced: How should stability under varying pH and temperature conditions be analyzed?
Answer:
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH profiling : Dissolve in buffers (pH 2–9) and analyze ester hydrolysis rates (UV-Vis at 260 nm) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C) .
Advanced: What methods mitigate byproduct formation during scale-up synthesis?
Answer:
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust feed rates .
- Design of experiments (DoE) : Optimize parameters (e.g., stirring rate, temperature) via response surface methodology .
- Crystallization engineering : Control cooling rates to minimize polymorphic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
